molecular formula C34H35FO5 B173330 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride CAS No. 122741-44-0

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride

Cat. No. B173330
CAS RN: 122741-44-0
M. Wt: 542.6 g/mol
InChI Key: QNXIKNZDQVSBCO-BGSSSCFASA-N
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Description

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride is a glucose derivative that incorporates fluorine . It functions as a glycosylation agent for synthesizing convoluted carbohydrates of paramount significance . It is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer .


Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride involves adding 19.4g of 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate to 500mL of acetone, and then adding 18.7g of N-bromosuccinyl in batches with stirring . After the addition, the reaction is carried out at 25°C for 0.5h .


Molecular Structure Analysis

The molecular formula of 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride is C34H35FO5 . It has a molecular weight of 540.65 . The structure includes four benzyl groups attached to the oxygen atoms of the glucose molecule .


Chemical Reactions Analysis

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride is used for glucosylation reactions . It can be converted into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate using trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU .


Physical And Chemical Properties Analysis

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride has a density of 1.2±0.1 g/cm3 . It has a boiling point of 672.4±55.0 °C at 760 mmHg . The compound has a flash point of 360.4±31.5 °C . It has 6 H bond acceptors, 1 H bond donor, and 13 freely rotating bonds .

Scientific Research Applications

Preparation of α-glucopyranosyl Chloride

This compound is used in the preparation of α-glucopyranosyl chloride . This is a crucial step in many organic synthesis processes, particularly in the creation of glucosylated compounds .

Synthesis of 1-C-α-D-glucopyranosyl Derivatives

Another significant application of 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride is in the synthesis of 1-C-α-D-glucopyranosyl derivatives . These derivatives have a wide range of applications in biochemistry and pharmaceutical research.

Glucosylation Reactions

This compound is an important reagent for glucosylation reactions . Glucosylation is a type of glycosylation, which is a critical process in biology for the modification of proteins and lipids.

Biomedical Applications

In the biomedical domain, this compound plays a pivotal role . It is used in the synthesis of diverse glycosidic compounds, particularly in potential drug development addressing diseases associated with anomalous carbohydrate metabolism .

Intermediate for Glucosylation Couplings

This hemiacetal has been used successfully as an intermediate for glucosylation couplings . In this process, it is converted into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate using trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU .

Preparation of Important D-glucopyranosyl Derivatives

Lastly, it can also be used in the preparation of important D-glucopyranosyl derivatives . These derivatives are essential for various glucosylation and other reactions .

Mechanism of Action

Target of Action

The primary target of 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride is the carbohydrate structures within biological systems . This compound, a glucose derivative incorporating fluorine, functions as a glycosylation agent .

Mode of Action

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride interacts with its targets by acting as a glycosylation agent . Glycosylation is a critical biological process where a carbohydrate is attached to a functional group of another molecule, typically proteins, lipids, or other organic molecules. This compound, therefore, plays a crucial role in the synthesis of complex carbohydrates.

Biochemical Pathways

The compound is involved in the glucosylation biochemical pathway . It enables the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives . It can also be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .

Result of Action

The molecular and cellular effects of 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride’s action primarily involve the modification of carbohydrate structures within biological systems . By acting as a glycosylation agent, it can modify proteins, lipids, and other organic molecules, potentially altering their function and interaction with other molecules.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride. For instance, the presence of a base such as potassium carbonate and DBU can facilitate its conversion into other useful compounds .

properties

IUPAC Name

(3R,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXIKNZDQVSBCO-BKJHVTENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449454
Record name 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride

CAS RN

122741-44-0
Record name 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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